2,4-Dinitrostyrene
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Overview
Description
2,4-Dinitrostyrene is an organic compound with the molecular formula C8H6N2O4 It is characterized by the presence of two nitro groups (-NO2) attached to the benzene ring at the 2 and 4 positions, and a vinyl group (-CH=CH2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrostyrene can be synthesized through the nitration of styrene. The nitration process involves the introduction of nitro groups into the aromatic ring of styrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the 2,4-dinitro derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrostyrene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: Formation of 2,4-dinitrobenzaldehyde or 2,4-dinitrobenzoic acid.
Reduction: Formation of 2,4-diaminostyrene.
Substitution: Formation of various substituted styrenes depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitrostyrene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with unique optical and electronic properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and stabilizers for various materials.
Mechanism of Action
The mechanism of action of 2,4-dinitrostyrene involves its interaction with molecular targets through its nitro and vinyl groups. The nitro groups can participate in redox reactions, while the vinyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological studies .
Comparison with Similar Compounds
4-Nitrostyrene: Contains a single nitro group at the 4 position.
2-Nitrostyrene: Contains a single nitro group at the 2 position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups and a hydrazine group.
Comparison: 2,4-Dinitrostyrene is unique due to the presence of two nitro groups, which enhance its reactivity and potential for various chemical transformations. Compared to 4-nitrostyrene and 2-nitrostyrene, this compound exhibits different reactivity patterns and can participate in more complex reactions. Additionally, its applications in polymer chemistry and material science are more diverse due to its ability to form copolymers with distinct properties .
Properties
CAS No. |
2287-45-8 |
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Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-ethenyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C8H6N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h2-5H,1H2 |
InChI Key |
OCWYLYTYVLJHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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